![molecular formula C12H15FOS B1473549 (1S,2S)-2-[(4-fluorophenyl)sulfanyl]cyclohexan-1-ol CAS No. 1636179-68-4](/img/structure/B1473549.png)
(1S,2S)-2-[(4-fluorophenyl)sulfanyl]cyclohexan-1-ol
Vue d'ensemble
Description
“(1S,2S)-2-[(4-fluorophenyl)sulfanyl]cyclohexan-1-ol” is a cyclic compound with unique chemical and biological properties. It has the molecular formula C12H15FOS and a molecular weight of 226.31 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexanol ring with a fluorophenyl sulfanyl group attached . The exact spatial arrangement of these groups would depend on the stereochemistry at the 1 and 2 positions of the cyclohexanol ring.Applications De Recherche Scientifique
Catalytic Oxidation of Cyclohexene
Cyclohexene oxidation is a critical reaction in the chemical industry, yielding various products with different oxidation states and functional groups. Controlled and selective catalytic oxidation of cyclohexene, including processes that could involve compounds similar to “(1S,2S)-2-[(4-fluorophenyl)sulfanyl]cyclohexan-1-ol,” is essential for synthesizing intermediates used in the manufacture of nylon, adhesives, and other polymers. The development of catalytic systems that can selectively afford targeted products from cyclohexene oxidation is of significant interest due to their applications in both academic and industrial settings (Cao et al., 2018).
Synthesis of Organic Intermediates
Research on the synthesis of complex organic compounds, which may involve intermediates like “this compound,” focuses on developing practical and scalable methods for the production of pharmaceuticals and agrochemicals. For instance, the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory drugs, showcases the importance of efficient synthetic routes that could potentially leverage the unique chemical properties of sulfanyl cyclohexanol derivatives (Qiu et al., 2009).
Environmental Applications
The degradation of polyfluoroalkyl chemicals, to which “this compound” might be structurally related, is a critical area of research due to the environmental persistence and toxicity of these compounds. Studies on microbial degradation pathways offer insights into the potential bioremediation strategies for removing or neutralizing harmful substances in the environment (Liu & Avendaño, 2013).
Advanced Material Synthesis
Metal sulfides, particularly in nanocrystal form, are of great interest for applications in renewable energy, catalysis, and electronic devices. The synthesis and manipulation of metal sulfide materials, which may involve precursor compounds similar to “this compound,” are critical for developing new materials with tunable properties for cutting-edge technological applications (Chandrasekaran et al., 2019).
Propriétés
IUPAC Name |
(1S,2S)-2-(4-fluorophenyl)sulfanylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FOS/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,11-12,14H,1-4H2/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHGCIDQHLHTME-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)SC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)O)SC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



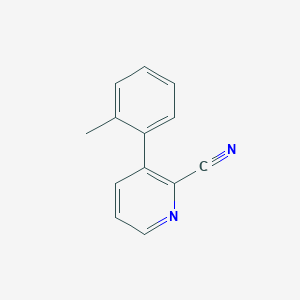
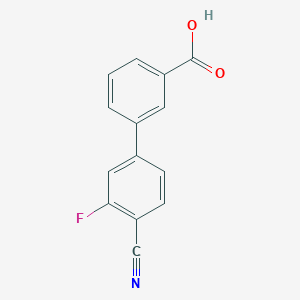
![Methyl 3-[(piperidin-4-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1473471.png)
![Methyl 3-[(piperidin-3-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1473472.png)
![2-([(4-Fluorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1473473.png)
![4-[2-(Phenylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1473474.png)
![2-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1473475.png)
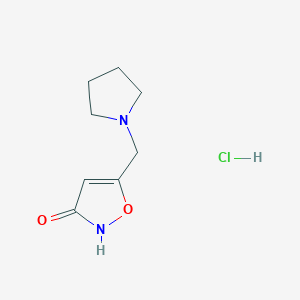

![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473481.png)

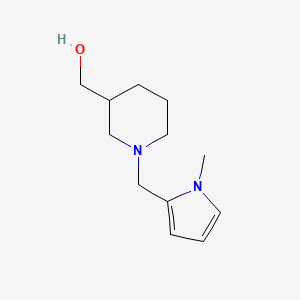
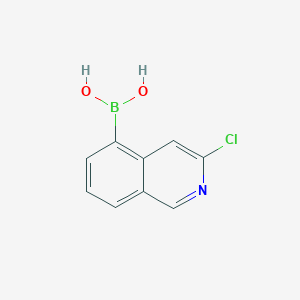
![[2-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1473489.png)